molecular formula C17H18O B12847133 4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde

4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B12847133
M. Wt: 238.32 g/mol
InChI Key: PQDQYZDWOKBDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde is an organic compound with a biphenyl structure substituted with a tert-butyl group at the 4’ position and an aldehyde group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using DMF and POCl3.

Industrial Production Methods

Industrial production of 4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 4’-Tert-butyl[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 4’-Tert-butyl[1,1’-biphenyl]-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Similar structure but lacks the aldehyde group.

    4,4’-Dimethoxybiphenyl: Similar biphenyl core with methoxy groups instead of tert-butyl and aldehyde groups.

    4,4’-Di-tert-butyl-2,2’-dipyridyl: Contains biphenyl core with tert-butyl groups and pyridyl substituents.

Uniqueness

This compound’s unique structural features and versatile reactivity make it a valuable entity in various fields of research and industry.

Biological Activity

4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butyl group attached to one phenyl ring and an aldehyde functional group on the other. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15H14O
  • Molecular Weight : 226.27 g/mol
  • Functional Groups : Aldehyde, aromatic hydrocarbons

Biological Activity Overview

Research indicates that biphenyl derivatives, particularly those with substituents like tert-butyl groups, can exhibit various biological activities including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Recent studies have demonstrated that biphenyl derivatives can possess significant antimicrobial effects. For instance, compounds structurally similar to this compound have shown promising activity against various bacterial strains.

Compound Target Organism MIC (μg/mL) Effectiveness
This compoundStaphylococcus aureusTBDTBD
Similar biphenyl derivativesEscherichia coli16Moderate
Similar biphenyl derivativesCandida albicans32Moderate

Anticancer Activity

Biphenyl derivatives have also been investigated for their anticancer properties. The cytotoxicity of these compounds against various cancer cell lines is critical for assessing their therapeutic potential.

Case Study: Cytotoxicity Assay

In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The following table summarizes the findings:

Cell Line IC50 (μM) Selectivity Index (SI)
HeLaTBDTBD
MCF-7TBDTBD

Note : The selectivity index is calculated as the ratio of cytotoxicity against cancer cells to normal cells; a higher SI indicates better selectivity for cancer cells.

The biological activities of this compound may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in cell proliferation and survival. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage.

Properties

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

2-(4-tert-butylphenyl)benzaldehyde

InChI

InChI=1S/C17H18O/c1-17(2,3)15-10-8-13(9-11-15)16-7-5-4-6-14(16)12-18/h4-12H,1-3H3

InChI Key

PQDQYZDWOKBDRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.